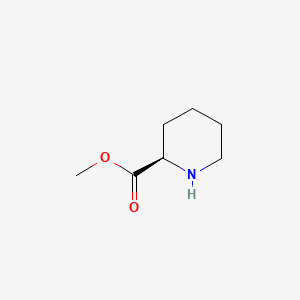

methyl (R)-piperidine-2-carboxylate

Description

Significance of Piperidine (B6355638) Scaffolds in Chemical Sciences

The piperidine ring, a six-membered heterocycle containing a nitrogen atom, is a ubiquitous structural motif in a vast array of natural products and synthetic pharmaceuticals. nih.govlifechemicals.com Its prevalence stems from its ability to impart favorable physicochemical and pharmacological properties to a molecule. thieme-connect.comresearchgate.net Piperidine scaffolds are integral to over 70 commercially available drugs, including blockbuster pharmaceuticals, and are found in more than twenty classes of therapeutic agents, such as analgesics, antihistamines, and anticancer drugs. nih.govexlibrisgroup.com The three-dimensional nature of the piperidine ring allows for the creation of molecules with well-defined spatial arrangements, which is crucial for specific interactions with biological targets. lifechemicals.com

The introduction of chiral centers within the piperidine scaffold further expands its utility in drug design. thieme-connect.comresearchgate.net Chiral piperidine derivatives can lead to enhanced biological activity, improved selectivity for a specific target, better pharmacokinetic profiles, and reduced toxicity. thieme-connect.comresearchgate.net The ability to modulate these properties makes chiral piperidines, like methyl (R)-piperidine-2-carboxylate, highly sought-after building blocks in medicinal chemistry. thieme-connect.comresearchgate.net

Stereochemical Importance in Piperidine-2-carboxylate Derivatives

The stereochemistry of piperidine-2-carboxylate derivatives, such as the (R)-enantiomer of methyl piperidine-2-carboxylate, is of paramount importance. The specific spatial arrangement of the substituents on the piperidine ring dictates how the molecule interacts with other chiral molecules, particularly biological macromolecules like proteins and enzymes. This stereospecific interaction is fundamental to the molecule's biological activity. thieme-connect.com

The study of stereochemistry in piperidine scaffolds has gained significant traction, as the chirality of a molecule can profoundly influence its drug-like properties. thieme-connect.com The precise orientation of the carboxylate group in this compound, for instance, can be a key determinant in its binding affinity and efficacy when incorporated into a larger, pharmacologically active molecule. Research has shown that even minor changes in the stereochemistry of piperidine derivatives can lead to significant differences in their biological effects. thieme-connect.com

Research Context and Scope of the Compound

This compound serves as a crucial chiral intermediate in the synthesis of more complex and often biologically active molecules. Its value lies in its pre-defined stereochemistry, which allows chemists to build upon this scaffold with a high degree of stereocontrol. This is particularly important in the development of enantiomerically pure pharmaceuticals, where only one enantiomer exhibits the desired therapeutic effect while the other may be inactive or even cause adverse effects.

Academic research involving this compound often focuses on its incorporation into novel synthetic pathways to create a variety of complex chemical structures. For example, it can be a starting material for the synthesis of substituted piperidines, which are key components of many drug candidates. nih.govrsc.org The reactivity of both the amine and the ester functional groups allows for a wide range of chemical transformations, making it a versatile tool for synthetic chemists.

The exploration of new synthetic methodologies to access and functionalize piperidine derivatives is an active area of research. nih.govnih.gov Studies have investigated various strategies, including the hydrogenation of pyridine (B92270) precursors and stereoselective functionalization of the piperidine ring, to generate a diverse set of piperidine-based building blocks. nih.gov this compound and its derivatives are often used as model systems in these studies to develop and refine new synthetic methods. nih.govrsc.org

Structure

3D Structure

Properties

IUPAC Name |

methyl (2R)-piperidine-2-carboxylate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H13NO2/c1-10-7(9)6-4-2-3-5-8-6/h6,8H,2-5H2,1H3/t6-/m1/s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CXQTTWVBUDFUNO-ZCFIWIBFSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1CCCCN1 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC(=O)[C@H]1CCCCN1 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H13NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

143.18 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Advanced Synthetic Methodologies for Methyl R Piperidine 2 Carboxylate and Chiral Analogs

Strategies for Stereoselective Synthesis

The precise control of stereochemistry is paramount in the synthesis of bioactive molecules. For methyl (R)-piperidine-2-carboxylate and its analogs, several strategies are employed to establish the desired stereocenters.

Chiral Resolution Techniques

Chiral resolution remains a viable method for obtaining enantiomerically pure piperidine (B6355638) derivatives. This approach involves the separation of a racemic mixture of the target compound or a precursor.

Enzymatic Resolution: Enzymes, with their inherent chirality, can be powerful tools for kinetic resolution. For instance, pig liver esterase (PLE) has been utilized in the enantioselective hydrolysis of racemic piperidine esters. researchgate.net Although the enantiomeric excess achieved can vary, this method offers a biocatalytic route to chiral piperidine carboxylic acids. researchgate.net Lipases, such as Candida antarctica lipase (B570770) B, have also been successfully employed in the kinetic resolution of piperidine dicarboxylates. researchgate.net Another example includes the use of the enzyme alcalase for the kinetic resolution of methyl-4-(tert-butyroxycarbonyl)-piperazine-2-carboxylate to produce enantiomerically pure (S)-piperazine-2-carboxylic acid. documentsdelivered.com

Dynamic Kinetic Resolution (DKR): DKR offers the potential for a theoretical yield of 100% of the desired enantiomer. This is achieved by combining a kinetic resolution with in situ racemization of the slower-reacting enantiomer. The catalytic dynamic resolution of racemic 2-lithio-N-Boc-piperidine using a chiral ligand has been shown to produce highly enantiomerically enriched 2-substituted piperidines. nih.gov

Below is a table summarizing enzymatic resolution approaches for piperidine derivatives:

| Enzyme | Substrate | Product(s) | Enantiomeric Excess (ee) |

| Pig Liver Esterase (PLE) | Racemic piperidine esters | Chiral piperidine carboxylic acids and unreacted esters | 0–47% researchgate.net |

| Candida antarctica lipase B | Racemic cis-dimethyl 1-acetylpiperidine-2,3-dicarboxylate | (2R,3S)-carboxylic acid and (2S,3R)-ester | Not specified researchgate.net |

| Alcalase | Racemic methyl-4-(tert-butyroxycarbonyl)-piperazine-2-carboxylate | (S)-piperazine-2-carboxylic acid | Not specified documentsdelivered.com |

Asymmetric Catalytic Approaches

Asymmetric catalysis provides a more elegant and atom-economical approach to chiral piperidines by directly creating the desired stereochemistry from a prochiral substrate.

Asymmetric Hydrogenation: The asymmetric hydrogenation of pyridine (B92270) derivatives is a powerful strategy. researchgate.net Rhodium complexes with chiral phosphine (B1218219) ligands, such as TangPhos, have been successfully used for the asymmetric hydrogenation of 3-substituted pyridine derivatives to yield chiral nipecotic acid derivatives. researchgate.net Rhodium-catalyzed asymmetric hydrogenation has become a key technology in the pharmaceutical industry for producing chiral drugs and their precursors. rsc.orgsigmaaldrich.com The development of various chiral phosphine ligands has been crucial for the success of this method. wiley-vch.de For example, rhodium catalysts have been used in the asymmetric hydrogenation of 2-pyridine ketones to produce chiral 2-pyridine-aryl/alkyl alcohols with high enantioselectivity. nih.gov

Asymmetric Organocatalysis: Chiral phosphoric acids have emerged as effective organocatalysts for the synthesis of chiral piperidines. rsc.org For instance, the asymmetric organocatalytic synthesis of 4,6-bis(1H-indole-3-yl)-piperidine-2-carboxylates has been achieved with high enantiomeric excess. rsc.org A biomimetic, organocatalytic approach has also been used to synthesize pelletierine (B1199966) and its analogs with high enantiomeric excess. nih.gov

Asymmetric Heck Reactions: A rhodium-catalyzed asymmetric reductive Heck reaction of arylboronic acids with phenyl pyridine-1(2H)-carboxylate has been developed to synthesize enantioenriched 3-substituted tetrahydropyridines, which can then be reduced to the corresponding piperidines. snnu.edu.cn

The following table highlights some asymmetric catalytic approaches to chiral piperidines:

| Catalyst System | Substrate Type | Product Type | Key Features |

| Rh-TangPhos | 3-Substituted Pyridines | Chiral Nipecotic Acid Derivatives | Homogeneous hydrogenation researchgate.net |

| Chiral Phosphoric Acid | 3-Vinyl Indoles and Imino Esters | 4,6-Bis(1H-indole-3-yl)-piperidine-2-carboxylates | Organocatalytic, high ee rsc.org |

| Rh-Catalyst/Arylboronic Acid | Phenyl Pyridine-1(2H)-carboxylate | 3-Substituted Tetrahydropyridines | Asymmetric reductive Heck reaction snnu.edu.cn |

Diastereoselective Transformations

When a substrate already contains one or more stereocenters, new stereocenters can be introduced with high diastereoselectivity.

Substrate-Controlled Diastereoselective Reactions: The inherent chirality in a starting material can direct the stereochemical outcome of a reaction. For example, the synthesis of new chiral zwitterionic bicyclic lactams from β-enaminoesters derived from (R)-(−)-2-phenylglycinol allows for the generation of two or three new stereogenic centers with high diastereoselectivity. nih.gov These lactams can then be converted to substituted 4-hydroxy piperidines. nih.gov

Reagent-Controlled Diastereoselective Reactions: Chiral reagents can be used to induce diastereoselectivity. The Negishi cross-coupling of organozinc reagents with (hetero)aryl iodides has been developed into a highly diastereoselective method for preparing various substituted piperidines. acs.org The stereoselectivity can be directed towards either cis- or trans-2,4-disubstituted products depending on the position of the C-Zn bond. acs.org Iron(III) chloride has been shown to catalyze the cyclization of allylic substrates to produce cis-2,6-disubstituted piperidines with high diastereoselectivity. acs.org

Enantiospecific Syntheses from Chiral Precursors

The use of readily available chiral starting materials, often from the "chiral pool," is a common and effective strategy for the synthesis of enantiomerically pure compounds.

From Amino Acids: Natural amino acids are excellent chiral starting materials. L-glutamic acid has been used in a multi-step synthesis to produce enantiomerically pure 3-(N-Boc amino) piperidine derivatives. D-serine has been employed to control the absolute stereochemistry in the synthesis of trans-(3S)-amino-(4R)-alkyl- and -(4S)-aryl-piperidines. acs.org Amino acid-derived organozinc iodides have also been utilized in the preparation of protected 4-oxopipecolic acid.

From Other Natural Products: Carbohydrates are another valuable source of chirality. chim.it For instance, 2-deoxy-D-ribose has been used as a chiral precursor in one of the synthetic strategies towards a chiral 4-amino-3-hydroxy piperidine. rsc.org

Intramolecular Cyclization and Ring-Forming Reactions

The formation of the piperidine ring is a key step in many synthetic routes. Intramolecular reactions are particularly powerful for this purpose.

Ring-Closing Metathesis (RCM): RCM has become a widely used method for constructing cyclic systems, including piperidines. acs.org The reaction, often catalyzed by ruthenium-based catalysts, involves the formation of a double bond within a diene precursor to close the ring. mdpi.comorgsyn.org This method was used to construct the piperidine ring in the synthesis of trans-(3S)-amino-4-substituted-piperidines starting from D-serine. acs.org

Reductive Amination: Intramolecular reductive amination is a common and effective method for forming the piperidine ring. nih.govresearchgate.net This reaction involves the formation of an imine or enamine from a precursor containing both an amine and a carbonyl group (or a masked carbonyl), followed by reduction to the corresponding cyclic amine. nih.govresearchgate.net The double reductive amination (DRA) of 1,5-dicarbonyl compounds is a particularly efficient one-pot method for synthesizing the piperidine skeleton. chim.itresearchgate.net

aza-Prins Cyclization: The aza-Prins cyclization of homoallylic amines with aldehydes is an efficient route to substituted piperidines. usm.edunih.gov This reaction proceeds through an iminium ion intermediate that undergoes a 6-endo-trig cyclization. nih.gov

Other Cyclization Strategies: Other methods for intramolecular ring closure to form piperidines include radical cyclizations, Michael additions, and metal-catalyzed cyclizations. acs.orgnih.gov For instance, copper(II) carboxylate can promote the intramolecular carboamination of unactivated olefins to form N-functionalized piperidines. nih.gov

Derivatization and Functionalization Reactions of the Piperidine Core

Once the chiral piperidine core is synthesized, it can be further modified to create a variety of analogs.

N-Functionalization: The nitrogen atom of the piperidine ring is a common site for derivatization. N-alkylation, N-acylation, and N-arylation are routinely performed to introduce various substituents. acs.org For example, N-functionalization of arylated piperidine products can be achieved through common medicinal chemistry reactions to produce 3-D lead-like compounds. acs.org

C-H Functionalization: Direct C-H functionalization of the piperidine ring is a powerful and increasingly popular strategy for introducing substituents at specific carbon atoms. nih.gov The site-selectivity of these reactions can often be controlled by the choice of catalyst and the nature of the protecting group on the nitrogen atom. nih.govresearchgate.net For example, rhodium-catalyzed C-H insertion reactions have been used for the synthesis of positional analogues of methylphenidate. nih.govresearchgate.net Depending on the catalyst and protecting group, functionalization can be directed to the C2, C3, or C4 positions of the piperidine ring. nih.govresearchgate.net

Functionalization via Organometallic Intermediates: The generation of organometallic intermediates, such as lithiated piperidines, followed by trapping with electrophiles is another approach to functionalization. nih.gov The Negishi cross-coupling of α-zincated N-Boc-piperidine with aryl halides can lead to C2 and C3-arylated products. nih.gov

Amine N-Alkylation

The secondary amine of the piperidine ring is a nucleophilic center that readily participates in N-alkylation and N-arylation reactions. These transformations are fundamental for introducing a wide array of substituents, thereby modulating the steric and electronic properties of the final compound.

Direct N-alkylation with alkyl halides is a common approach. To prevent the formation of undesired quaternary ammonium (B1175870) salts from over-alkylation, the reaction is often performed with the piperidine substrate in excess or by the slow addition of the alkylating agent. researchgate.net The use of a base, such as potassium carbonate (K₂CO₃) or a non-nucleophilic organic base like N,N-diisopropylethylamine (Hünig's base), is crucial to neutralize the hydrogen halide formed during the reaction, driving it to completion. researchgate.net

Reductive amination represents an alternative and highly effective method for N-alkylation. This two-step, one-pot process involves the initial reaction of the piperidine amine with an aldehyde or ketone to form an intermediate iminium ion, which is then reduced in situ to the corresponding N-alkylated piperidine. This method is particularly valuable for synthesizing derivatives with more complex alkyl groups. acs.org

For the introduction of aryl or heteroaryl groups, palladium-catalyzed cross-coupling reactions, such as the Buchwald-Hartwig amination, are frequently employed. acs.orgnih.gov This powerful reaction allows for the formation of a carbon-nitrogen bond between the piperidine nitrogen and an aryl halide or triflate, providing access to a broad range of N-aryl piperidine derivatives that are key components in many pharmaceutical compounds. nih.gov

| Method | Reagents & Conditions | Substrate Example | Product Type | Reference |

|---|---|---|---|---|

| Direct Alkylation | Alkyl halide (e.g., R-Br, R-I), Base (e.g., K₂CO₃, Hünig's base), Solvent (e.g., ACN, DMF), Room Temp to 70°C | Piperidine | N-Alkyl Piperidine | researchgate.net |

| Reductive Amination | Aldehyde/Ketone (R-CHO/R₂CO), Reducing Agent (e.g., NaBH(OAc)₃, NaBH₃CN) | Methoxy pyridine-containing piperidine | N-Alkyl Piperidine Derivative | acs.org |

| Buchwald-Hartwig Amination | Aryl Halide (Ar-X), Palladium Catalyst (e.g., Pd(OAc)₂), Ligand (e.g., PCy₃), Base (e.g., Cs₂CO₃) | Pyrimidinyl spiro piperidine | N-Aryl Piperidine Derivative | acs.orgnih.gov |

Carboxylic Acid Esterification

The synthesis of this compound is most directly achieved through the esterification of its parent carboxylic acid, (R)-piperidine-2-carboxylic acid (D-pipecolic acid). The Fischer-Speier esterification is a classic and widely used method for this purpose. masterorganicchemistry.com This acid-catalyzed reaction involves treating the carboxylic acid with an excess of the desired alcohol—in this case, methanol (B129727)—in the presence of a strong acid catalyst such as sulfuric acid (H₂SO₄) or p-toluenesulfonic acid (TsOH). masterorganicchemistry.com The reaction is an equilibrium process, and using the alcohol as the solvent helps to drive the equilibrium towards the formation of the ester product. masterorganicchemistry.com

The mechanism proceeds via protonation of the carbonyl oxygen of the carboxylic acid, which enhances the electrophilicity of the carbonyl carbon. The alcohol then acts as a nucleophile, attacking the activated carbonyl carbon to form a tetrahedral intermediate. After a series of proton transfers, a molecule of water is eliminated, and subsequent deprotonation yields the final ester product and regenerates the acid catalyst. masterorganicchemistry.comyoutube.com

An alternative and highly effective method for preparing the methyl ester involves the use of thionyl chloride (SOCl₂) in methanol. In this procedure, thionyl chloride reacts with methanol to generate HCl in situ, which acts as the acid catalyst for the esterification. ambeed.com This method is often preferred for its mild conditions and the convenient workup, as the byproducts (SO₂ and HCl) are volatile. A typical procedure involves the slow, dropwise addition of thionyl chloride to a cooled solution of the carboxylic acid in methanol, followed by heating to drive the reaction to completion. ambeed.com

| Method | Alcohol | Catalyst/Reagent | Conditions | Key Feature | Reference |

|---|---|---|---|---|---|

| Fischer Esterification | Methanol (excess) | H₂SO₄ or TsOH (catalytic) | Reflux | Equilibrium-driven; requires excess alcohol. | masterorganicchemistry.com |

| Thionyl Chloride Method | Methanol | Thionyl Chloride (SOCl₂) | 0°C to 70°C | In situ generation of HCl catalyst; volatile byproducts. | ambeed.com |

Formation of Complex Heterocyclic Conjugates

This compound is a valuable chiral building block for the assembly of more complex heterocyclic architectures, which are often sought in drug discovery. acs.org The functional handles of the piperidine—the secondary amine and the methyl ester—provide orthogonal points for elaboration into sophisticated molecular designs.

The secondary amine is a common site for building complexity. Amide bond formation is a robust and predictable reaction used to link the piperidine core to other heterocyclic or functionalized fragments. For instance, coupling the piperidine amine with an activated carboxylic acid, often using peptide coupling reagents like propylphosphonic anhydride (B1165640) (T3P) or carbodiimides (e.g., EDC), yields N-acyl piperidines. acs.orgresearchgate.net This strategy has been used to synthesize conjugates with other amino acids or complex carboxylic acid-bearing heterocycles. researchgate.net

Furthermore, the piperidine ring can be integrated as a central scaffold in the synthesis of intricate polycyclic systems, such as those found in natural product alkaloids. mdpi.com Synthetic strategies may involve intramolecular reactions where functional groups, previously installed on the N-substituent or elsewhere, react with a position on the piperidine ring or its substituents to forge new rings. For example, intramolecular cyclization reactions can be used to construct bicyclic or tricyclic frameworks, as demonstrated in the synthesis of the diazatricyclic core of madangamine alkaloids. mdpi.com The development of modular platforms allows for the systematic elaboration of piperidine fragments in three dimensions, utilizing robust reactions like Suzuki-Miyaura cross-couplings and subsequent N-functionalization to rapidly generate libraries of 3D lead-like compounds from a simple 2D fragment hit. acs.org

| Strategy | Reaction Type | Reagents & Conditions | Resulting Structure | Reference |

|---|---|---|---|---|

| Amide Bond Formation | N-Acylation | Carboxylic Acid (R-COOH), Coupling Agent (e.g., T3P, CDI, EDC) | N-Acyl Piperidine Conjugate | acs.orgresearchgate.net |

| Palladium Cross-Coupling | Buchwald-Hartwig N-Arylation | Aryl Halide, Pd-catalyst, Ligand, Base | N-Aryl Piperidine Conjugate | acs.orgnih.gov |

| Polycycle Construction | Intramolecular Cyclization (e.g., Staudinger reduction/epoxide opening) | Multi-step synthesis to build precursor with reactive groups | Fused or Bridged Polycyclic Alkaloid Core | mdpi.com |

Application As a Chiral Building Block in Complex Molecule Synthesis

Precursor in Natural Product Synthesis

The inherent chirality of methyl (R)-piperidine-2-carboxylate and its derivatives makes it an ideal starting point for the total synthesis of various natural products. Its structure serves as a pre-formed, stereochemically defined segment of the target molecule, streamlining complex synthetic routes.

A significant class of natural products synthesized from piperidine (B6355638) precursors are the iminosugars, which are polyhydroxylated piperidines. cnr.it These compounds are potent glycosidase inhibitors with significant therapeutic potential. organic-chemistry.orgmdpi.com For instance, a stereodivergent synthesis has been developed to produce both (+)-1-deoxynojirimycin (DNJ) and its isomer, 1-deoxy-D-altronojirimycin, starting from a common chiral precursor that establishes the piperidine core. cnr.itbohrium.comresearchgate.net These syntheses highlight how the piperidine ring can be further functionalized to create the dense stereochemical arrays characteristic of iminosugars. organic-chemistry.org Similarly, the piperidine alkaloid fagomine (B1671860) has been synthesized using glucal- and galactal-derived 2-deoxyglycolactams, which are key building blocks for piperidine alkaloids. bohrium.com

The piperidine scaffold is also central to the synthesis of more complex alkaloids like isosolenopsin A and (-)-epimyrtine, where a biomimetic three-component Mannich reaction is used to construct the core piperidine ring. rsc.org

| Natural Product | Class | Synthetic Role of Piperidine Building Block |

| (+)-1-Deoxynojirimycin (DNJ) | Iminosugar (Piperidine Alkaloid) | Serves as the core heterocyclic structure, with stereochemistry controlled through asymmetric reactions like dihydroxylation. cnr.itbohrium.comresearchgate.net |

| 1-Deoxy-D-altronojirimycin | Iminosugar (Piperidine Alkaloid) | A stereodivergent approach from a common chiral vinyl epoxy ester allows for its synthesis. bohrium.comresearchgate.net |

| Fagomine | Piperidine Alkaloid | Synthesized from 2-deoxyglycolactams, which are key piperidine building blocks. bohrium.com |

| Isosolenopsin A | Piperidine Alkaloid | The piperidine ring is assembled via a stereoselective, biosynthesis-inspired Mannich reaction. rsc.org |

| (-)-Epimyrtine | Quinolizidine (B1214090) Alkaloid | A dihydropyridinone adduct, formed from a piperidine precursor, cyclizes to create the quinolizidine system. rsc.org |

Scaffold in the Synthesis of Pharmacologically Relevant Compounds

The piperidine motif is a "privileged structure" in medicinal chemistry, frequently appearing in drugs across numerous therapeutic areas. nih.gov Utilizing chiral building blocks like this compound allows for the creation of potent and selective drug candidates.

A prominent example is the anticoagulant drug Argatroban . The synthesis of this potent thrombin inhibitor relies on the key intermediate (2R, 4R)-4-methyl-2-piperidinecarboxylic acid or its esters. nih.govgoogle.com Synthetic routes involve the condensation of this chiral piperidine derivative with a protected L-arginine moiety, where the stereochemistry of the piperidine ring is crucial for the drug's activity. nih.govgoogle.comchemicalbook.com

Furthermore, the piperidine scaffold is actively used in drug discovery to develop novel therapeutic agents. For instance:

CHK1 Inhibitors: In the development of inhibitors for Checkpoint Kinase 1 (CHK1), a target in cancer therapy, introducing a methyl group at the 2-position of a piperidine side chain was found to significantly improve the pharmacokinetic properties of the lead compound. thieme-connect.com

Anticancer Agents: Spirooxindolopyrrolidine-embedded piperidinones have shown promising cytotoxicity and apoptosis induction in tumor cell models. nih.gov

Alzheimer's Disease: The drug Donepezil, used for the treatment of Alzheimer's disease, contains a piperidine ring, and its precursors have been synthesized through the chemoselective hydrogenation of pyridine (B92270) derivatives. nih.gov

Antipsychotics: A key component of the antischizophrenia agent Belaperidone can be synthesized via photochemical [2+2] intramolecular cycloaddition to form a bicyclic piperidinone, which is then reduced to the piperidine. nih.gov

| Compound/Class | Therapeutic Area | Role of Piperidine Scaffold |

| Argatroban | Anticoagulant | The (2R, 4R)-4-methyl-2-piperidinecarboxylic acid core is a key structural component essential for binding to thrombin. nih.govchemicalbook.comnih.gov |

| CHK1 Inhibitors | Oncology | A chiral 2-methylpiperidine (B94953) side chain improves pharmacokinetic half-life. thieme-connect.com |

| Donepezil Precursors | Alzheimer's Disease | The piperidine ring is a core component, formed by selective hydrogenation. nih.gov |

| Belaperidone Analogs | Antipsychotic | A bicyclic piperidine system forms the core of a key synthetic intermediate. nih.gov |

| Niraparib | Oncology | Asymmetric synthesis of this anticancer drug involves the cyclization of an aminonitrile to form the chiral piperidine ring. nih.gov |

Role in Diversity-Oriented Synthesis (DOS) Libraries

Diversity-Oriented Synthesis (DOS) aims to create collections of structurally diverse small molecules to probe biological systems and accelerate drug discovery. nih.gov The piperidine scaffold is an excellent starting point for DOS due to its conformational rigidity and the potential for multi-vector functionalization. researchgate.net

A powerful strategy for creating a library of piperidine-based compounds is through Anion Relay Chemistry (ARC). nih.govnih.gov A Type II ARC approach has been successfully employed to generate a library of 2,4,6-trisubstituted piperidines. nih.gov This method involves a modular, multi-component coupling protocol that allows for the construction of all possible stereoisomers of the piperidine scaffold by varying the chiral building blocks used in the initial steps. nih.govnih.gov The resulting products contain synthetic handles, such as dithiane groups, that can be further modified to enhance molecular diversity. nih.gov

The use of enantiopure building blocks like (R)-2-piperidylacetaldehyde in DOS strategies enables the development of novel and convenient routes to diversely functionalized polycyclic piperidine derivatives. researchgate.net This highlights the value of using a chiral piperidine core to systematically build complexity and generate libraries of compounds with high stereochemical and structural diversity for biological screening. researchgate.net

Utility in the Construction of Polycyclic Systems

The piperidine ring serves as a robust anchor for the construction of more complex, fused, and bridged polycyclic systems, which are characteristic of many alkaloids. Key synthetic strategies such as cycloadditions and ring-closing metathesis (RCM) are frequently employed.

Cycloaddition Reactions: Intramolecular cycloadditions are a powerful tool for building bicyclic systems from linear precursors containing a piperidine or piperidine-forming element.

Indolizidine and Quinolizidine Alkaloids: These bicyclic systems, where a five- or six-membered ring is fused to the piperidine, are common natural product motifs. rsc.org The intramolecular [3+2] cycloaddition of azomethine ylides, generated from precursors like glycine (B1666218) derivatives, is a key strategy for forming the second ring onto a piperidine or pyrrolidine (B122466) core. mdpi.com Similarly, Pauson-Khand [2+2+1] cyclizations have been used to create functionalized indolizidine scaffolds. nih.gov

[8+2] Cycloadditions: Indolizine systems can undergo [8+2] cycloaddition reactions with alkenes or alkynes to form complex cycl[3.2.2]azine structures. mdpi.com

Ring-Closing Metathesis (RCM): RCM is a versatile reaction for forming large macrocycles, a common feature in complex alkaloids.

Madangamine Alkaloids: The synthesis of these architecturally complex, pentacyclic marine alkaloids showcases the power of RCM. mdpi.com In several total syntheses, a diazatricyclic core containing a piperidine ring is first assembled. mdpi.comnih.gov Appending two long alkyl chains with terminal alkenes to this core allows for the sequential or simultaneous closure of large macrocyclic rings (e.g., 13- to 15-membered) using Grubbs-type catalysts to complete the formidable polycyclic structure. mdpi.comacs.orgacs.org

Tetracyclic Bis-Piperidine Alkaloids: In the synthesis of natural products like haliclonacyclamines, which feature two piperidine rings linked by hydrocarbon chains, aldol-based strategies are used to construct the core, demonstrating the versatility of the piperidine unit in building complex polyheterocyclic frameworks. mdpi.com

Sophisticated Analytical Characterization Techniques in Research

Advanced Spectroscopic Methods for Structure Elucidation

Spectroscopic methods are indispensable for determining the molecular structure of methyl (R)-piperidine-2-carboxylate. These techniques probe the interactions of the molecule with electromagnetic radiation, yielding a unique spectral fingerprint that reveals its atomic composition and connectivity.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-destructive technique that provides detailed information about the carbon-hydrogen framework of a molecule. Both ¹H and ¹³C NMR are crucial for the structural confirmation of this compound.

In the ¹H NMR spectrum, the protons of the piperidine (B6355638) ring and the methyl ester group resonate at characteristic chemical shifts. The proton on the chiral carbon (C2) is expected to appear as a multiplet due to coupling with the adjacent methylene (B1212753) protons. The protons on the piperidine ring will exhibit complex splitting patterns due to their diastereotopic nature. The methyl group of the ester will present as a sharp singlet, typically downfield due to the deshielding effect of the adjacent oxygen atom.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound

| Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

|---|---|---|

| C=O | - | ~174 |

| -OCH₃ | ~3.7 (s) | ~52 |

| H2 | Multiplet | ~58 |

| H3 | Multiplet | ~28 |

| H4 | Multiplet | ~24 |

| H5 | Multiplet | ~26 |

| H6 | Multiplet | ~45 |

| N-H | Broad singlet | - |

Data is predicted based on analogous structures and general NMR principles.

Mass Spectrometry (MS)

Mass spectrometry (MS) is an analytical technique that measures the mass-to-charge ratio of ions. It is used to determine the molecular weight of a compound and can provide structural information through analysis of its fragmentation patterns. For this compound, the exact mass can be precisely determined using high-resolution mass spectrometry, which will correspond to its molecular formula, C₇H₁₃NO₂. nih.gov

Electron ionization (EI) mass spectrometry would lead to the formation of a molecular ion [M]⁺, followed by characteristic fragmentation. Key fragmentation pathways would likely involve the loss of the methoxycarbonyl group (-COOCH₃) or cleavage of the piperidine ring. Analysis of the resulting fragment ions helps to piece together the molecular structure. In a method for the related pipecolic acid, derivatization with propyl chloroformate was used prior to GC-MS analysis to enhance volatility and provide characteristic fragmentation patterns. nih.gov

Table 2: Key Mass Spectrometry Data for this compound

| Parameter | Value | Reference |

|---|---|---|

| Molecular Formula | C₇H₁₃NO₂ | nih.gov |

| Molecular Weight | 143.18 g/mol | nih.gov |

| Exact Mass | 143.094628657 Da | nih.gov |

Data corresponds to the neutral molecule.

Vibrational Spectroscopy (FT-IR, Raman)

Vibrational spectroscopy, including Fourier-transform infrared (FT-IR) and Raman spectroscopy, provides information about the functional groups present in a molecule by measuring the vibrations of its bonds.

The FT-IR spectrum of this compound is expected to show characteristic absorption bands. A strong band corresponding to the C=O stretching vibration of the ester group will be prominent, typically in the region of 1730-1750 cm⁻¹. The N-H stretching vibration of the secondary amine in the piperidine ring will appear as a moderate band around 3300-3500 cm⁻¹. Other significant bands include C-H stretching vibrations of the aliphatic ring and methyl group, as well as C-O and C-N stretching vibrations. A study on piperidine-3-carboxylic acid showed that the carboxylate group's vibrational modes are sensitive to the molecule's conformation and intermolecular interactions. nih.gov

Raman spectroscopy provides complementary information to FT-IR. The C=O stretch is also observable in the Raman spectrum. The symmetric vibrations of the piperidine ring are often more intense in the Raman spectrum compared to the FT-IR spectrum, providing a more detailed fingerprint of the heterocyclic core.

X-ray Crystallography for Stereochemical and Packing Analysis

X-ray crystallography is the definitive method for determining the three-dimensional structure of a crystalline solid, including the absolute stereochemistry of a chiral molecule. By diffracting X-rays through a single crystal of a suitable derivative, such as the hydrochloride salt of this compound, a detailed map of electron density can be generated.

This analysis would unequivocally confirm the (R) configuration at the C2 position. Furthermore, it would provide precise measurements of bond lengths, bond angles, and torsion angles within the molecule. This information reveals the preferred conformation of the piperidine ring, which is typically a chair conformation. The crystal packing arrangement, including intermolecular interactions like hydrogen bonding involving the amine and ester groups, would also be elucidated. While a specific crystal structure for this compound is not readily found in the public domain, analysis of related piperidine derivatives has demonstrated the power of this technique in confirming stereochemistry and understanding solid-state conformations. acs.org

Chromatographic Techniques for Chiral Purity Assessment

Assessing the enantiomeric purity of this compound is critical, and this is primarily achieved using chiral chromatographic techniques. These methods are designed to separate enantiomers, which have identical physical properties in a non-chiral environment.

Chiral High-Performance Liquid Chromatography (HPLC) is a widely used technique. It employs a chiral stationary phase (CSP) that interacts differently with the (R) and (S) enantiomers. For piperidine-based compounds, CSPs based on cyclodextrins or polysaccharide derivatives are often effective. The differential interaction leads to different retention times for the two enantiomers, allowing for their separation and quantification. This enables the determination of the enantiomeric excess (e.e.) of the (R)-enantiomer. nih.govjackwestin.com

Capillary Electrophoresis (CE) is another powerful technique for chiral separations. In CE, a chiral selector is added to the background electrolyte. The differential binding of the enantiomers to the chiral selector results in different electrophoretic mobilities, leading to their separation. For the separation of pipecolic acid enantiomers, cyclodextrins have been successfully used as chiral selectors. nih.gov This approach offers high efficiency and requires only small amounts of sample.

Table 3: Mentioned Chemical Compounds

| Compound Name |

|---|

| This compound |

| Pipecolic acid |

| Methyl pipecolinate |

| Propyl chloroformate |

| Piperidinium-1-piperidine-carboxylate-H2O |

| 2-Methylpiperidine (B94953) |

| Piperidine-3-carboxylic acid |

| Alanylpiperidine |

| (R)-enantiomer |

| (S)-enantiomer |

| Cyclodextrin |

Computational Chemistry and Theoretical Investigations

Quantum Mechanical Studies (DFT, Ab Initio)

Quantum mechanical studies are fundamental to understanding the intrinsic properties of a molecule. These methods, including DFT and Ab Initio calculations, provide insights into the three-dimensional structure and electronic landscape.

While specific optimized geometry parameters for methyl (R)-piperidine-2-carboxylate are not detailed in readily accessible literature, it is established that the piperidine (B6355638) ring typically adopts a stable chair conformation. For substituted piperidine derivatives, such as methyl 4-oxo-r-2,c-6-diphenylpiperidine-3-carboxylate, DFT calculations using the B3LYP method with a 6–311G(d,p) basis set have been employed to determine their optimized geometry, confirming the chair conformation of the piperidine ring researchgate.net. Similar computational approaches would be necessary to ascertain the precise bond lengths, bond angles, and dihedral angles for this compound.

Frontier Molecular Orbital (FMO) theory is crucial for predicting the reactivity and kinetic stability of a compound by examining the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy gap between HOMO and LUMO indicates the molecule's chemical reactivity and is a key parameter in quantum chemical studies mdpi.com.

For some piperidinium (B107235) ionic liquids, FMO analysis has been performed to compare their reactivity, showing HOMO-LUMO gaps around 2.78 eV mdpi.com. Another study on N-methyl-C-phenylnitrone highlighted how FMOs can sometimes be delocalized over less reactive parts of the molecule, such as an aromatic ring acs.org. A detailed FMO analysis for this compound, which would map the HOMO and LUMO distributions and calculate the precise energy gap, is not available in the reviewed literature.

Molecular Electrostatic Potential (MEP) maps are valuable tools for visualizing the charge distribution of a molecule and predicting sites for electrophilic and nucleophilic attack. In MEP maps, negative potential regions (typically colored red) indicate electrophilic reactivity sites, while positive regions (blue) suggest sites for nucleophilic attack researchgate.net.

Studies on various piperidine derivatives have utilized MEP maps to identify reactive centers. For instance, in certain Schiff base derivatives, the MEP maps clearly delineate the positive and negative potential regions, offering insights into their reactivity researchgate.net. Similarly, for methyl 4-oxo-r-2,c-6-diphenylpiperidine-3-carboxylate, MEP surfaces have been investigated researchgate.net. However, a specific MEP map for this compound is not present in the available data.

Natural Bond Orbital (NBO) analysis provides a detailed picture of the electron density distribution in a molecule, including charge transfer and intramolecular interactions. It examines the stabilization energies associated with electron delocalization from occupied Lewis-type orbitals to unoccupied non-Lewis orbitals mdpi.com.

In a study of two piperidinium ionic liquids, NBO analysis revealed the donor properties of negatively charged oxygen and nitrogen atoms mdpi.com. This type of analysis would be instrumental in understanding the electronic interactions within this compound, particularly the influence of the ester group and the nitrogen atom on the piperidine ring's electronic structure. Unfortunately, dedicated NBO analysis for the title compound is not publicly documented.

Reactivity and Mechanism Prediction

Theoretical methods are also employed to predict how a molecule will behave in a chemical reaction.

While the theoretical framework for calculating Fukui functions is well-established, and it has been applied to various systems to predict reactivity, specific calculations and condensed-to-atom Fukui indices for this compound are not found in the surveyed scientific literature wikipedia.orgscm.com. Such an analysis would be crucial for predicting its regioselectivity in various reactions.

Solvent Effects on Reactive Sites

The influence of solvents on the reactive sites of molecules is a critical aspect of computational chemistry, as the surrounding medium can significantly alter electronic properties and reaction pathways. For piperidine derivatives, theoretical studies have explored how different solvent environments can affect their behavior.

Theoretical investigations into the solvent dependence of piperidine-containing molecules, such as (2,2,6,6-Tetramethylpiperidine-1-yl)oxyl (TEMPO), a related nitroxide radical, have been conducted using methods like the reference interaction site model self-consistent field (RISM-SCF) theory. researchgate.net Such studies analyze the variation in molecular properties, like transition energies, in different solvents. researchgate.net For instance, the n → π* transition energies of TEMPO have been evaluated using time-dependent density functional theory (TDDFT) coupled with RISM-SCF-SEDD (spatial electron density distribution) to compare with experimental values. researchgate.net These computational approaches can elucidate how solvent polarity and specific solvent-solute interactions modulate the electronic structure and, consequently, the reactivity of the molecule.

Furthermore, computational studies on cycloaddition reactions involving related heterocyclic compounds have demonstrated the profound impact of the solvent on the reaction mechanism and regioselectivity. mdpi.com Density Functional Theory (DFT) calculations, often performed with a Polarizable Continuum Model (PCM) to simulate solvent effects, can reveal that the Gibbs free energies of a reaction can be significantly influenced by the polarity of the solvent. mdpi.com For example, in some cycloaddition reactions, the transition from a non-polar solvent like toluene (B28343) to a more polar one like nitromethane (B149229) can alter the activation energies and thermodynamic stabilities of the products, although the general mechanistic pathway might remain the same. mdpi.com These studies underscore the importance of considering the solvent environment when predicting the reactive behavior of molecules like this compound. While specific data for this compound is not extensively published, the principles derived from these related studies are applicable. The table below illustrates hypothetical solvent effects on key reactive parameters based on general principles observed in related compounds.

Table 1: Illustrative Solvent Effects on Reactive Site Parameters

| Solvent | Dielectric Constant (ε) | Potential Effect on N-H Acidity | Potential Effect on C=O Electrophilicity |

| Toluene | 2.4 | Decrease | Decrease |

| Tetrahydrofuran | 7.6 | Moderate Increase | Moderate Increase |

| Acetonitrile | 37.5 | Significant Increase | Significant Increase |

| Water | 80.1 | Highest Increase | Highest Increase |

This table is illustrative and based on general chemical principles. Specific computational studies on this compound are needed for precise data.

Molecular Docking and Protein-Ligand Interaction Studies

Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. nih.gov This method is widely used in drug discovery to understand how a ligand, such as a piperidine derivative, might interact with a protein target at the atomic level. nih.govmdpi.com

While specific molecular docking studies focusing solely on this compound are not extensively documented in publicly available literature, numerous studies have been conducted on various piperidine derivatives, providing insight into the types of interactions this scaffold can form within a protein's active site. dovepress.comnih.gov For example, docking studies of piperidin-4-imine derivatives with the enoyl-acyl carrier protein (EACP) reductase from Mycobacterium tuberculosis have shown that the piperidine ring and its substituents can form crucial hydrogen bonds and hydrophobic interactions. dovepress.com In these studies, the nitrogen atom of the piperidine ring often acts as a hydrogen bond acceptor or can be protonated to act as a donor, while the rest of the ring participates in van der Waals interactions. mdpi.com

In a study on 4-benzyl-1-(2,4,6-trimethyl-benzyl)-piperidine, molecular docking was used to investigate its potential as an inhibitor of SARS-CoV-2 main protease. nih.gov The study revealed specific interactions between the piperidine moiety and the amino acid residues of the protein's active site, highlighting the importance of the piperidine scaffold in orienting the molecule for optimal binding. nih.gov The binding energy, often calculated as a Glide dock score or similar metric, provides an estimation of the binding affinity. dovepress.com

The general findings from these studies on related piperidine compounds suggest that this compound would likely engage in hydrogen bonding via its ester group (both the carbonyl oxygen and the ester oxygen) and the secondary amine in the piperidine ring. The piperidine ring itself would likely contribute to binding through hydrophobic and van der Waals interactions. The stereochemistry at the 2-position would play a critical role in determining the precise fit and orientation within a chiral protein binding pocket.

Table 2: Representative Protein-Ligand Interactions for Piperidine Derivatives

| Compound Type | Protein Target | Key Interactions Observed | Reference |

| Piperidin-4-imine derivatives | Enoyl-acyl carrier protein (EACP) reductase | Hydrogen bonds, Hydrophobic interactions | dovepress.com |

| 4-benzyl-1-(2,4,6-trimethyl-benzyl)-piperidine | SARS-CoV-2 Main Protease | Hydrophobic interactions, π-alkyl interactions | nih.gov |

| Piperidine-based chalcones | Plasmepsin II and Falcipain-2 | Hydrogen bonds, van der Waals forces | researchgate.net |

In Silico Pharmacokinetic Property Prediction

In silico prediction of Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties is a crucial step in modern drug discovery, allowing for the early assessment of a compound's drug-likeness. nih.govnih.gov Various computational models and software are used to predict these properties for novel chemical entities, including piperidine derivatives.

For instance, in silico ADMET predictions for a series of indole (B1671886) carboxylate derivatives, which share a carboxylic acid ester feature, have been performed to assess their potential as GSK-3β inhibitors. researchgate.net Similarly, ADMET studies on various piperidine-containing compounds have been conducted to evaluate their drug-like properties. researchgate.net These predictions are often based on quantitative structure-activity relationships (QSAR) and are guided by established principles like Lipinski's Rule of Five.

Based on the general characteristics of small, relatively polar molecules containing a secondary amine and an ester group, it can be hypothesized that this compound would exhibit good water solubility and high intestinal absorption. Its ability to cross the blood-brain barrier would likely be moderate and dependent on the degree of ionization at physiological pH. The table below presents a set of predicted ADMET properties for a representative piperidine derivative, illustrating the type of data generated in such in silico studies.

Table 3: Predicted In Silico ADMET Properties for a Representative Piperidine Derivative

| Property | Predicted Value/Classification | Significance |

| Molecular Weight | < 500 g/mol | Compliance with Lipinski's Rule |

| LogP (Lipophilicity) | 1.0 - 3.0 | Good balance between solubility and permeability |

| Human Intestinal Absorption | High | Good potential for oral bioavailability |

| Blood-Brain Barrier (BBB) Permeability | Low to Moderate | May have limited central nervous system effects |

| P-glycoprotein Substrate | No | Less susceptible to efflux from cells |

| CYP2D6 Inhibitor | Unlikely | Lower potential for drug-drug interactions |

| Ames Mutagenicity | Non-mutagenic | Low potential for genotoxicity |

This table contains representative data based on in silico predictions for related piperidine compounds and does not represent experimentally verified data for this compound.

Mechanistic Research on Biological Interactions in Vitro Focus

Exploration of Molecular Targets and Pathways

Research into the direct molecular targets and biological pathways of methyl (R)-piperidine-2-carboxylate is primarily centered on its role as a crucial chiral building block for more complex and biologically active molecules. While studies focusing solely on the in vitro interactions of this compound are limited, its incorporation into various derivatives provides significant insight into the molecular pathways it can influence.

The primary area of investigation for derivatives of this compound is in the field of neuroscience, specifically as antagonists of the N-methyl-D-aspartate (NMDA) receptor. nih.govsigmaaldrich.com The NMDA receptor, a ligand-gated ion channel, is fundamental to excitatory neurotransmission in the mammalian central nervous system and plays a key role in synaptic plasticity, learning, and memory. nih.gov Overactivation of this receptor is implicated in excitotoxicity and various neurodegenerative disorders. sigmaaldrich.com Derivatives of this compound, such as certain tetrazole-substituted piperidine-2-carboxylic acids, have been synthesized and shown to be potent and selective NMDA receptor antagonists. nih.govsigmaaldrich.com The (R)-enantiomer of these derivatives is often the more active isomer, highlighting the stereospecificity of the interaction with the NMDA receptor. nih.gov These antagonists typically act at the glutamate (B1630785) binding site on the NR2 subunit of the NMDA receptor complex. nih.gov

Another significant avenue of research is the use of this compound in the synthesis of antiviral agents. mdpi.com The piperidine (B6355638) scaffold is a common feature in many antiviral compounds. While the direct molecular target of this compound in a viral context has not been elucidated, its derivatives are designed to interfere with various stages of the viral life cycle, such as viral entry, replication, or assembly. For instance, some piperidine-containing compounds have been investigated as inhibitors of viral proteases or polymerases, which are essential enzymes for viral propagation.

The table below summarizes the key molecular targets and pathways associated with derivatives of this compound.

| Derivative Class | Molecular Target/Pathway | Therapeutic Area |

| Tetrazole-substituted piperidine-2-carboxylic acids | N-methyl-D-aspartate (NMDA) Receptor | Neuroscience, Neurodegenerative Diseases |

| Various heterocyclic compounds | Viral Proteases, Viral Polymerases | Infectious Diseases (Antiviral) |

In Vitro Studies on Cellular Activity

In vitro studies on the cellular activity of this compound itself are not extensively documented in publicly available research. The majority of cellular assays are performed on the more complex molecules synthesized using this compound as a starting material. These studies provide indirect evidence of the types of cellular activities that can be achieved by modifying the this compound scaffold.

Derivatives of this compound have demonstrated significant activity in various in vitro cellular models. For example, NMDA receptor antagonists derived from this compound have been evaluated in primary neuronal cell cultures to assess their neuroprotective effects against glutamate-induced excitotoxicity. nih.gov These assays typically measure cell viability, apoptosis rates, and intracellular calcium concentrations following exposure to an excitotoxic stimulus in the presence or absence of the test compound.

In the context of antiviral research, cellular models of viral infection are employed to determine the efficacy of piperidine-based compounds. These in vitro assays involve infecting host cell lines with a specific virus and then treating the cells with the synthesized compound. The cellular activity is quantified by measuring the reduction in viral replication, often through techniques like plaque reduction assays, quantitative polymerase chain reaction (qPCR) to measure viral RNA or DNA, or enzyme-linked immunosorbent assays (ELISA) to detect viral proteins.

The table below presents examples of in vitro cellular activities observed for derivatives of this compound.

| Derivative Type | Cell Line(s) | In Vitro Assay | Observed Cellular Activity |

| NMDA Receptor Antagonists | Primary Neuronal Cultures | Glutamate-induced excitotoxicity assay | Neuroprotection, reduction in apoptosis |

| Antiviral Compounds | Various host cell lines (e.g., Vero, HeLa) | Plaque reduction assay, qPCR, ELISA | Inhibition of viral replication |

| Anticancer Agents | Human tumor cell lines (e.g., MDA-MB-231) | Sulforhodamine B (SRB) assay | Inhibition of cancer cell growth |

Enantiomeric Impact on Receptor Binding and Biological Response

The stereochemistry of piperidine derivatives often plays a critical role in their interaction with biological targets, leading to significant differences in receptor binding affinity and subsequent biological responses between enantiomers. While direct comparative studies on the enantiomers of methyl piperidine-2-carboxylate are scarce, research on its derivatives clearly demonstrates the importance of chirality.

A prominent example is found in the development of NMDA receptor antagonists. Studies on tetrazole-substituted piperidine-2-carboxylic acid derivatives have shown that the biological activity resides primarily in one enantiomer. nih.gov For instance, in one study, the (-)-isomer of a racemic mixture, which corresponds to the (2R,4S) configuration derived from (R)-pipecolic acid, was found to be the potent and selective NMDA antagonist, while the (+)-isomer was significantly less active. nih.gov This highlights the stereospecific nature of the binding pocket on the NMDA receptor, where only one enantiomer can achieve the optimal orientation for effective binding and antagonism.

Similarly, in the context of other receptor systems, the orientation of substituents on the piperidine ring, dictated by the chirality of the starting material, can dramatically influence binding affinity. Research on N-piperidinyl indole-based nociceptin (B549756) opioid receptor (NOP) ligands has shown that 2-substituted indoles, which can be synthesized from the corresponding pipecolic acid derivatives, exhibit different binding and functional profiles compared to their 3-substituted analogs. nih.gov Although not a direct comparison of (R) and (S) enantiomers of the parent ester, this illustrates the principle that the spatial arrangement of functional groups is a key determinant of receptor interaction.

The enzymatic resolution of racemic mixtures of piperidine derivatives is another area that underscores the significance of enantiomers. Lipases, for example, can selectively catalyze the reaction of one enantiomer over the other, allowing for the separation of the (R) and (S) forms. researchgate.net This enzymatic selectivity is a direct consequence of the different three-dimensional structures of the enantiomers and their differential fit into the enzyme's active site.

The following table summarizes the observed enantiomeric differences in the biological activity of piperidine derivatives.

| Compound Class | Enantiomer | Receptor/Enzyme | Observed Impact |

| Tetrazole-substituted piperidine-2-carboxylic acids | (-)-isomer (2R,4S) | NMDA Receptor | Potent and selective antagonism |

| Tetrazole-substituted piperidine-2-carboxylic acids | (+)-isomer | NMDA Receptor | Significantly lower activity |

| N-acetylated 2-piperidylacetic acid methyl ester | (S)-enantiomer | Lipase (B570770) PS-C II | Preferential enzymatic reaction |

| N-acetylated 2-piperidylacetic acid methyl ester | (R)-enantiomer | Lipase PS-C II | Slower enzymatic reaction |

This differential activity between enantiomers is a fundamental concept in medicinal chemistry and underscores the importance of using stereochemically pure compounds, such as this compound, in drug discovery and development to achieve target selectivity and reduce potential off-target effects. nih.gov

Future Directions and Emerging Research Avenues

Novel Synthetic Methodologies Development

The synthesis of highly substituted and enantiomerically pure piperidine (B6355638) derivatives is a persistent challenge in organic chemistry. ajchem-a.comnih.gov Future research is increasingly directed towards the development of novel synthetic strategies that offer improved efficiency, stereoselectivity, and functional group tolerance.

Recent advances have moved beyond traditional methods like the hydrogenation of pyridine (B92270) derivatives and intramolecular cyclizations. nih.gov Modern approaches focus on catalyst-controlled C-H functionalization, which allows for the direct and selective introduction of substituents at various positions on the piperidine ring. nih.gov This strategy minimizes the need for pre-functionalized starting materials and protecting groups, thereby streamlining synthetic routes. For instance, rhodium-catalyzed C-H insertion reactions have been employed for the site-selective functionalization of the piperidine core. nih.gov

Another promising avenue is the development of modular approaches that allow for the systematic construction of complex piperidine structures from simpler building blocks. A formal [4+2] cyclization between electron-deficient alkynes and 3-chloropropylamines has been explored for creating piperidine cores with multiple carboxylate groups, which can then be further functionalized. acs.org The use of C2-symmetric building blocks, such as C(2)-symmetric 2,6-diallylpiperidine carboxylic acid methyl ester, provides a powerful tool for the asymmetric synthesis of trans-2,6-disubstituted piperidine alkaloids through desymmetrization strategies. nih.gov

Expanded Applications in Materials Science and Catalysis

While the primary focus for piperidine derivatives has been in pharmaceuticals, their unique structural and chemical properties are leading to expanded applications in materials science and catalysis. The rigid, chiral scaffold of methyl (R)-piperidine-2-carboxylate makes it an attractive building block for the synthesis of novel polymers and materials with defined three-dimensional structures.

In the realm of catalysis, piperidine and its derivatives have demonstrated significant potential. They can function as organocatalysts, with the secondary amine being a key functional group for various transformations. For example, piperidine has been used as a catalyst in the synthesis of coumarin-3-carboxamides. The development of piperidine-functionalized materials, such as piperidine-functionalized Fe3O4 supported graphene quantum dots, has created efficient and reusable heterogeneous catalysts for the synthesis of 2-aminochromenes. acgpubs.org This approach combines the catalytic activity of the piperidine moiety with the ease of separation offered by magnetic nanoparticles.

Moreover, piperidine derivatives have been utilized in metal-mediated catalysis. Zinc(II) complexes with piperidine analogues have shown catalytic activity in the nucleophilic addition of amines to nitriles to form amidines. rsc.org The steric and electronic properties of the piperidine ring can be tuned to influence the efficiency and selectivity of these catalytic systems. The inherent chirality of this compound also presents opportunities for its use as a chiral ligand in asymmetric catalysis, a field that is continually seeking new and effective catalyst systems.

Advanced Computational Modeling for Structure-Function Relationships

Advanced computational methods, such as Density Functional Theory (DFT) and Molecular Dynamics (MD) simulations, are becoming indispensable tools for understanding the structure-function relationships of piperidine derivatives at the atomic level. researchgate.netrsc.org These computational studies provide deep insights into molecular geometry, conformational preferences, electronic properties, and reactivity, which are crucial for rational drug design and catalyst development. nih.govnih.gov

Conformational analysis of the piperidine ring is a key area of investigation. Computational studies have been instrumental in understanding the conformational behavior of substituted piperidines, such as the preference for axial or equatorial orientations of substituents. nih.govacs.org For instance, a combination of NMR spectroscopy and DFT calculations has been used to systematically study the conformational preferences of fluorinated piperidines, revealing the significant role of solvation and solvent polarity. nih.gov This knowledge is vital as the three-dimensional structure of a molecule dictates its biological activity and chemical reactivity.

Computational modeling is also extensively used to predict and rationalize the interactions of piperidine-containing molecules with biological targets. nih.gov Docking studies and MD simulations can elucidate the binding modes of piperidine derivatives within the active sites of enzymes and receptors. rsc.orgnih.gov This information is invaluable for the structure-based design of more potent and selective inhibitors or agonists. Furthermore, DFT calculations can be employed to study reaction mechanisms involving piperidine-based catalysts, helping to optimize reaction conditions and design more efficient catalytic systems. researchgate.net The integration of computational modeling with experimental work is expected to accelerate the discovery and development of new applications for this compound and its analogues.

Q & A

Q. Q1. What are the optimal reaction conditions for synthesizing methyl (R)-piperidine-2-carboxylate with high enantiomeric purity?

To achieve high enantiomeric purity, prioritize asymmetric synthesis or chiral resolution. For example, chiral auxiliary-assisted esterification or enzymatic resolution can be employed. Key steps include:

- Catalytic asymmetric hydrogenation of precursor piperidine derivatives using transition-metal catalysts (e.g., Ru-BINAP complexes) to induce stereoselectivity .

- Chromatographic purification (e.g., chiral HPLC) to isolate the (R)-enantiomer. Ensure solvent selection (e.g., hexane/isopropanol) optimizes separation efficiency .

- Reaction monitoring : Use TLC or LC-MS to track intermediates and confirm completion.

Q. Q2. How can researchers validate the structural integrity of this compound?

Combine spectroscopic and chromatographic methods:

- NMR : Analyze - and -NMR spectra to confirm the piperidine ring, ester group, and stereochemistry. For example, coupling constants in -NMR can distinguish axial/equatorial proton orientations .

- Mass spectrometry (MS) : Verify molecular ion peaks (e.g., m/z 157.1 for the molecular ion [M+H]) and fragmentation patterns .

- Polarimetry : Measure optical rotation to confirm enantiomeric identity (e.g., [α] for the (R)-form) .

Advanced Methodological Challenges

Q. Q3. What strategies resolve contradictions in reported synthetic yields of this compound derivatives?

Discrepancies often arise from variations in:

- Reaction scalability : Small-scale syntheses (<1 mmol) may report higher yields due to better control over exothermic reactions. Pilot studies should compare yields at 1 mmol vs. 10 mmol scales .

- Impurity profiles : Use HPLC-MS to quantify byproducts (e.g., racemization products or unreacted precursors) that reduce apparent yields.

- Solvent purity : Hydroscopic solvents (e.g., THF) can introduce water, leading to hydrolysis. Pre-drying solvents over molecular sieves improves consistency .

Q. Q4. How can researchers design experiments to probe the stereochemical stability of this compound under physiological conditions?

- Accelerated stability studies : Incubate the compound in PBS (pH 7.4) at 37°C for 24–72 hours. Monitor racemization via chiral HPLC and correlate degradation kinetics with temperature/pH .

- Computational modeling : Use DFT calculations to predict energy barriers for enantiomer interconversion. Compare with experimental data to validate models .

- Enzymatic assays : Test susceptibility to esterases or lipases, which may hydrolyze the methyl ester and alter stereochemistry .

Structural and Functional Analysis

Q. Q5. What functional group modifications enhance the bioactivity of this compound while retaining chirality?

Modifications should balance reactivity and stereochemical integrity:

- Ester group replacement : Substitute the methyl ester with tert-butyl or benzyl esters to alter lipophilicity. For example, tert-butyl esters improve metabolic stability in pharmacokinetic studies .

- Piperidine ring substitutions : Introduce hydroxyl or halogen groups at the 4-position to modulate hydrogen-bonding interactions (see Table 1) .

Q. Table 1: Comparative Bioactivity of Piperidine-2-Carboxylate Derivatives

| Derivative | Modification | Bioactivity (IC, nM) | Stability (t, h) |

|---|---|---|---|

| Methyl (R)-4-OH | 4-Hydroxyl | 120 ± 15 (Dopamine D2) | 8.2 ± 0.3 |

| Methyl (R)-4-F | 4-Fluoro | 85 ± 10 (Serotonin 5-HT1A) | 12.1 ± 1.1 |

| Tert-butyl (R)- | Ester substitution | 200 ± 25 (Dopamine D2) | 24.5 ± 2.0 |

Source : Adapted from .

Contradictory Data and Reproducibility

Q. Q6. How should researchers address discrepancies in reported NMR chemical shifts for this compound?

Variations arise from solvent effects, concentration, or spectrometer calibration. Mitigation strategies:

- Standardize conditions : Use deuterated solvents (e.g., CDCl or DMSO-d) and report concentrations (e.g., 10 mg/mL).

- Reference internal standards : Include TMS (δ = 0 ppm) or residual solvent peaks (e.g., CDCl at δ 7.26 ppm) for alignment .

- Cross-validate : Compare data with computational NMR predictions (e.g., ACD/Labs or Gaussian) .

Advanced Analytical Techniques

Q. Q7. What advanced methods confirm the absolute configuration of this compound?

- X-ray crystallography : Co-crystallize with a heavy-atom derivative (e.g., bromine) to resolve chiral centers .

- Vibrational circular dichroism (VCD) : Compare experimental and simulated spectra to assign configuration .

- Mosher ester analysis : Derivatize the hydroxyl group (if present) with Mosher’s acid and analyze -NMR shifts .

Safety and Handling in Research Settings

Q. Q8. What precautions are critical when handling hygroscopic derivatives of this compound?

- Storage : Use desiccators with anhydrous calcium sulfate or argon-atmosphere vials to prevent hydrolysis .

- Handling : Conduct reactions in gloveboxes under nitrogen for air-sensitive steps (e.g., Grignard additions) .

- Waste disposal : Neutralize acidic/basic byproducts before aqueous disposal, adhering to institutional guidelines .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.